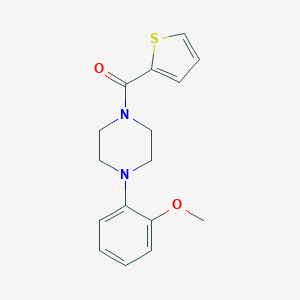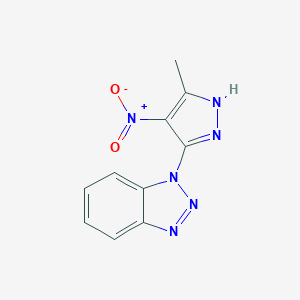![molecular formula C26H19FO2 B414770 3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene](/img/structure/B414770.png)
3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene is an organic compound that belongs to the class of chromenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications in treating diseases.
Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Fluoro-phenyl)-3H-benzo[f]chromene: Lacks the methoxy group on the phenyl ring.
3-(4-Methoxy-phenyl)-3H-benzo[f]chromene: Lacks the fluoro group on the phenyl ring.
3-Phenyl-3H-benzo[f]chromene: Lacks both the fluoro and methoxy groups.
Uniqueness
The presence of both the fluoro and methoxy groups in 3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene may confer unique properties, such as enhanced biological activity or altered chemical reactivity, compared to its analogs.
Propiedades
Fórmula molecular |
C26H19FO2 |
|---|---|
Peso molecular |
382.4g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)-3-(4-methoxyphenyl)benzo[f]chromene |
InChI |
InChI=1S/C26H19FO2/c1-28-20-13-11-19(12-14-20)26(23-8-4-5-9-24(23)27)17-16-22-21-7-3-2-6-18(21)10-15-25(22)29-26/h2-17H,1H3 |
Clave InChI |
LIENQRNQTPPNAN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5F |
SMILES canónico |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{3-methyl-5-oxo-4-[4-oxo-3-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-thiazolidin-2-ylidene]-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B414689.png)
![N'-cyclohexylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B414691.png)

![3-{10-[3-(acetyloxy)phenyl]-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl}phenyl acetate](/img/structure/B414693.png)
![8-(1-azepanyl)-7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414694.png)
![(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B414695.png)






![ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{4-[(2-furylmethylene)amino]phenyl}propanoate](/img/structure/B414709.png)
